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Introduction
Bacteriophages, viruses that specifically infect and lyse bacteria, are gaining prominence as

potential therapeutic agents against antibiotic-resistant infections. Accurate quantification of

bacteriophage concentration, or titer, is a critical step in research, development, and

manufacturing of phage-based products. The plaque assay is the gold-standard method for

determining the concentration of infectious phage particles. This document provides a detailed

protocol for determining the titer of bacteriophage VA5, which infects Vibrio alginolyticus, using

the double-layer agar plaque assay technique.[1][2] Each visible plaque that forms on a lawn of

host bacteria represents the lytic activity initiated by a single infectious phage particle.[3] The

titer is typically expressed in Plaque Forming Units per milliliter (PFU/mL).[3][4]

Principle of the Plaque Assay
The plaque assay relies on the lytic lifecycle of bacteriophages.[5] A diluted sample of

bacteriophage is mixed with a susceptible host bacterium, in this case Vibrio alginolyticus. This

mixture is then suspended in a soft agar overlay, which is poured onto a solid nutrient agar

base.[6] The soft agar immobilizes the bacteria while allowing the phage particles to diffuse and

infect neighboring cells.[3][6] As the host bacteria multiply, they form a confluent lawn of

growth.[3] In areas where a phage particle has infected a bacterium, the host cell is lysed,

releasing progeny phages that then infect and lyse surrounding bacteria. This localized cycle of

infection and lysis results in a clear zone, or plaque, in the bacterial lawn.[3][7] By counting the
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number of plaques and factoring in the dilution, the original concentration of the phage stock

can be accurately calculated.[4]

Experimental Data
Table 1: Materials and Reagents

Material/Reagent Specifications

Bacteriophage VA5 Stock Purified and stored at 4°C

Vibrio alginolyticus Host Strain
Actively growing mid-log phase culture (~10^8

CFU/mL)

Luria-Bertani (LB) Broth Standard formulation

LB Agar Plates (Bottom Agar) 1.5% (w/v) agar

LB Soft Agar (Top Agar) 0.7% (w/v) agar

Phage Buffer (SM Buffer)
0.05 M Tris-HCl (pH 7.5), 0.1 M NaCl, 10 mM

MgSO₄

Sterile Microcentrifuge Tubes 1.5 mL

Sterile Serological Pipettes Various sizes (1 mL, 5 mL, 10 mL)

Micropipettes and Sterile Tips P20, P200, P1000

Incubator Set to 37°C

Water Bath Set to 45-50°C

Vortex Mixer -

Petri Dishes Sterile, 100 mm

Table 2: Biological Characteristics of Bacteriophage VA5
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Parameter Value Reference

Host Bacterium Vibrio alginolyticus [1][2]

Optimal Multiplicity of Infection

(MOI)
1 [1][2]

Incubation Period (Latent

Period)
20 minutes [1][2]

Outbreak Period (Lysis Time) 30 minutes [1][2]

Burst Size ~92 PFU/cell [1][2]

Optimal Incubation

Temperature
37°C [1]

Experimental Protocol
This protocol details the steps for performing a plaque assay to determine the titer of

bacteriophage VA5.

Preparation of Host Bacteria and Reagents
The day before the assay, inoculate a single colony of Vibrio alginolyticus into 5 mL of LB

broth.

Incubate overnight at 37°C with shaking (200 rpm).[1]

On the day of the experiment, subculture the overnight culture by transferring 100 µL into 10

mL of fresh LB broth.

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase

(typically an OD600 of 0.4-0.6, which corresponds to approximately 10^8 CFU/mL).[6]

Prepare LB agar plates (bottom agar) and allow them to solidify and dry at room

temperature.

Prepare LB soft agar (top agar), autoclave, and temper in a 45-50°C water bath to keep it

molten but not hot enough to kill the host cells.[6]
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Serial Dilution of Bacteriophage VA5
Label a series of sterile microcentrifuge tubes from 10⁻¹ to 10⁻⁸.

Pipette 900 µL of SM buffer into each labeled tube.

Add 100 µL of the stock bacteriophage VA5 solution to the tube labeled 10⁻¹.

Vortex the 10⁻¹ dilution tube for 10-15 seconds to ensure thorough mixing.

Using a fresh pipette tip, transfer 100 µL from the 10⁻¹ tube to the 10⁻² tube.

Vortex the 10⁻² dilution tube.

Repeat this process for the remaining tubes, transferring 100 µL to the next tube in the series

with a fresh tip each time, to create dilutions up to 10⁻⁸.[3]

Infection and Plating
Label the bottom of the LB agar plates with the corresponding phage dilution (e.g., 10⁻⁶,

10⁻⁷, 10⁻⁸) and other relevant information. It is recommended to plate the higher dilutions

where individual plaques are expected.

For each dilution to be plated, add 100 µL of the mid-log phase Vibrio alginolyticus culture to

a sterile microcentrifuge tube.

Add 100 µL of the corresponding phage dilution to the tube containing the host bacteria.

Gently mix and incubate at room temperature for 15-20 minutes to allow for phage

adsorption to the host cells.[6]

Working one sample at a time to prevent the soft agar from solidifying, add the phage-

bacteria mixture to a tube containing 3-4 mL of molten soft agar from the water bath.

Quickly vortex the soft agar tube for 2-3 seconds to mix.

Immediately pour the entire contents of the soft agar tube onto the surface of the

correspondingly labeled LB agar plate.[3]
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Gently swirl the plate to ensure an even distribution of the soft agar over the entire surface of

the bottom agar.[3]

Allow the soft agar overlay to solidify completely at room temperature (approximately 10-15

minutes).

Incubation and Plaque Counting
Once solidified, invert the plates to prevent condensation from dripping onto the agar

surface.

Incubate the plates at 37°C for 18-24 hours.[1]

After incubation, examine the plates for the formation of plaques. Plaques will appear as

clear zones on the turbid lawn of bacterial growth.

Select the plates that have a countable number of well-defined plaques, typically between 30

and 300.[8] Plates with more than 300 plaques are considered "too numerous to count"

(TNTC), and plates with fewer than 30 may not be statistically significant.[8]

Count the number of plaques on the selected plate(s). A marker can be used to dot the back

of the plate for each plaque counted to avoid recounting.

Titer Calculation
The titer of the bacteriophage stock is calculated using the following formula:

Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Plated in mL × Dilution Factor)

Number of Plaques: The average count from replicate plates of the same dilution.

Volume of Phage Plated: The volume of the phage dilution added to the host cells (in this

protocol, 0.1 mL).

Dilution Factor: The dilution of the phage solution from which the plaques were counted (e.g.,

10⁻⁷).

Example Calculation: If you count 45 plaques on the plate corresponding to the 10⁻⁷ dilution:
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Titer = 45 / (0.1 mL × 10⁻⁷) Titer = 45 / (10⁻⁸ mL) Titer = 4.5 × 10⁹ PFU/mL

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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